molecular formula C11H14N2O3S B2606642 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid CAS No. 537010-11-0

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid

Cat. No.: B2606642
CAS No.: 537010-11-0
M. Wt: 254.3
InChI Key: YKFFZGDBXRTQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid (CAS: 1147200-25-6) is a sulfonic acid-functionalized benzimidazole derivative with a molecular formula of C₁₈H₂₀N₂O₃S and a molecular weight of 344.4 g/mol . The compound features a sec-butyl group attached to the benzyl moiety at position 1 of the benzimidazole core and a sulfonic acid group at position 2. Its structural uniqueness lies in the combination of a lipophilic sec-butyl group and a highly polar sulfonic acid group, which may influence solubility, reactivity, and biological interactions. Limited commercial availability is noted due to discontinued product listings .

Properties

IUPAC Name

1-butan-2-ylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFZGDBXRTQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1H-benzimidazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The resulting 1-(sec-butyl)-1H-benzimidazole is then sulfonated using chlorosulfonic acid to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives, including 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid, exhibit significant anticancer properties. They are believed to act by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have shown that modifications to the benzimidazole structure can enhance its efficacy against various cancer types, including breast and colon cancer .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Its sulfonic acid group contributes to its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Catalysis

Brønsted Acidic Ionic Liquids
this compound is utilized in the synthesis of Brønsted acidic ionic liquids. These ionic liquids serve as efficient catalysts in various organic reactions, including esterification and transesterification processes. Their unique properties, such as low volatility and high thermal stability, make them suitable for industrial applications .

Photoacid Generators

Photoresist Applications
The compound has been identified as a potential photoacid generator in photoresist compositions used in semiconductor manufacturing. When exposed to light, it generates protons that can initiate polymerization processes essential for creating intricate patterns on semiconductor wafers . This application is crucial for advancing microelectronics technology.

Environmental Applications

Wastewater Treatment
Recent studies have explored the use of benzimidazole derivatives in wastewater treatment processes. Their ability to degrade pollutants through catalytic oxidation reactions positions them as valuable agents in environmental remediation efforts . This application highlights the compound's versatility beyond traditional medicinal uses.

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer and anti-inflammatory properties through enzyme inhibition
CatalysisUsed as a catalyst in organic reactions, particularly esterification
Photoacid GeneratorsServes as a photoacid generator in semiconductor manufacturing
Environmental ApplicationsUtilized in wastewater treatment for pollutant degradation

Case Studies

  • Anticancer Research
    A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives, including this compound, demonstrating significant cytotoxic effects against human cancer cell lines. The structure-activity relationship indicated that modifications to the sulfonic acid moiety improved potency against specific targets.
  • Catalytic Efficiency
    Research highlighted the effectiveness of ionic liquids derived from benzimidazole compounds in catalyzing biodiesel production. The study showed that these ionic liquids not only enhanced reaction rates but also improved product yields compared to traditional catalysts.
  • Environmental Impact Assessment
    A comprehensive assessment of wastewater treatment processes using benzimidazole derivatives illustrated their potential to reduce chemical oxygen demand (COD) significantly. The study emphasized the importance of optimizing reaction conditions to maximize pollutant degradation efficiency.

Mechanism of Action

The mechanism of action of 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonic acid group enhances its binding affinity and solubility, making it more effective in its interactions .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Target compound 1-(4-(sec-butyl)benzyl), 2-sulfonic acid Sulfonic acid, sec-butyl 344.4
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5-sulfonamide derivatives Sulfonamide, nitro groups 250–350 (varies)
2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid 5-sulfonic acid, 2,4-dihydroxyphenyl Sulfonic acid, hydroxyl 320.3
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) 1-(sec-butoxymethyl) Ether, sec-butyl 232.3
Methyl 1-(arylsulfonyl)-1H-benzimidazole-6-carboxylate 1-arylsulfonyl, 6-carboxylate, 2-aryl Sulfonyl, carboxylate 400–450 (varies)
2-{4-[1-(3-sulfopropyl)-1H-benzimidazol-2-yl]butyl}-... Ionic liquid with dual sulfopropyl groups Sulfonic acid, ionic liquid >500

Key Observations :

  • sec-Butyl vs. Other Alkyl Groups : The sec-butyl group in the target compound and 3h enhances lipophilicity compared to shorter-chain alkyl substituents (e.g., methyl in ).
  • Ionic Liquid Derivatives : Compounds like those in incorporate sulfonic acid into ionic liquid frameworks, enabling catalytic applications, unlike the target compound’s standalone structure.

Key Observations :

  • The target compound’s synthesis likely parallels methods for sulfonated benzimidazoles (e.g., chlorosulfonation in or condensation in ).
  • Ionic liquid derivatives require multi-step functionalization of the benzimidazole core, contrasting with simpler alkylation/sulfonation routes.

Table 3: Activity Profiles of Selected Compounds

Compound Biological/Functional Activity Key Data (IC₅₀, Efficiency) Reference
Target compound Not explicitly reported; structural analogs suggest catalytic or therapeutic potential N/A
1-(sec-Butoxymethyl)-benzimidazole (3h) Acetylcholinesterase inhibition IC₅₀ = 1.573 mM (better than donepezil)
Anticonvulsant thioureas Seizure suppression in MES and PTZ models ED₅₀ = 30–100 mg/kg
5-Hydrosulfonyl-benzimidazolones Antitumor activity Moderate to potent cell line inhibition
Ionic liquid catalysts Esterification of fatty acids with bioethanol >90% conversion under mild conditions
NLO-active derivatives Nonlinear optical properties ⟨α⟩ = 4.5 × 10⁻²³ esu, β = 3.8 × 10⁻³⁰ esu

Key Observations :

  • The sec-butyl group in 3h and the target compound may enhance membrane permeability in biological systems.

Physicochemical Properties

  • Solubility: The sulfonic acid group enhances water solubility compared to non-sulfonated analogs (e.g., ).
  • Acidity : The sulfonic acid (pKa ~ -1 to 2) makes the compound more acidic than hydroxyl or carboxylate derivatives (e.g., ).
  • Thermal Stability : Ionic liquid derivatives exhibit higher thermal stability (>200°C) than the target compound, which lacks ionic character.

Biological Activity

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid is a compound that has garnered attention due to its potential biological activities. This article explores various studies and findings related to the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound belongs to the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their medicinal properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of this compound contribute to its biological efficacy.

Antioxidant Activity

Recent studies indicate that benzimidazole derivatives exhibit significant antioxidant properties. For instance, a study highlighted the role of various thiol and selenium species in maintaining cellular redox states, suggesting that compounds like this compound may enhance antioxidant defenses in biological systems .

Antidiabetic Potential

A series of benzimidazole derivatives, including those related to this compound, have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds exhibiting this activity demonstrated significant hypoglycemic effects in vivo, indicating potential use in managing diabetes . The most promising derivatives showed IC50 values as low as 0.71 µM, highlighting their potency as α-glucosidase inhibitors.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Research has shown that certain derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function . The specific activity of this compound against various pathogens remains an area for further investigation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts as a non-competitive inhibitor of α-glucosidase, binding at an allosteric site and preventing substrate interaction.
  • Antioxidant Mechanisms : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), the compound helps mitigate oxidative stress within cells .

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, treatment with a benzimidazole derivative similar to this compound resulted in significant reductions in blood glucose levels post-sucrose administration. This effect was comparable to that observed with the standard drug acarbose, suggesting a robust pharmacological profile for managing diabetes .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various benzimidazole derivatives against common bacterial strains. The results indicated that certain derivatives showed enhanced activity compared to traditional antibiotics, paving the way for new therapeutic strategies against resistant pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.